molecular formula C18H17NO3 B3818760 8-(3,4,5-trimethoxyphenyl)quinoline

8-(3,4,5-trimethoxyphenyl)quinoline

Cat. No.: B3818760
M. Wt: 295.3 g/mol
InChI Key: YFXJBTFHKSJVRC-UHFFFAOYSA-N
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Description

8-(3,4,5-Trimethoxyphenyl)quinoline is a synthetic organic compound featuring a quinoline core structure linked to a 3,4,5-trimethoxyphenyl moiety at the 8-position. This structural motif is of significant interest in medicinal chemistry and anticancer research, particularly in the development of novel tubulin polymerization inhibitors. The compound is designed based on the pharmacophoric features of known colchicine binding site inhibitors (CBSIs), which are a prominent class of vascular disrupting agents . The 3,4,5-trimethoxyphenyl ring (often referred to as "ring A") is a critical structural component shared with potent anticancer agents like Combretastatin A-4 (CA-4), and serves as a key pharmacophore for binding to the colchicine site on β-tubulin . The quinoline heterocycle acts as a bioisostere for the "ring B" component of these inhibitors, potentially enhancing binding affinity and contributing to improved pharmacological properties . Primary Research Applications and Value: The main research value of this compound lies in its potential as an antimitotic agent. Its proposed mechanism of action involves binding to the colchicine site on tubulin, thereby inhibiting microtubule formation . This disruption of microtubule dynamics can lead to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in proliferating cancer cells . Researchers utilize this compound in in vitro studies to investigate its antiproliferative efficacy against various human cancer cell lines and to further elucidate the structure-activity relationships (SAR) of quinoline-based CBSIs . Warning: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. All safety data sheets (SDS) and handling instructions must be consulted prior to use.

Properties

IUPAC Name

8-(3,4,5-trimethoxyphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-15-10-13(11-16(21-2)18(15)22-3)14-8-4-6-12-7-5-9-19-17(12)14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXJBTFHKSJVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological activity of 8-(3,4,5-trimethoxyphenyl)quinoline is influenced by its substitution pattern. Below is a comparative analysis with structurally related quinoline derivatives:

Compound Substitution Pattern Key Activity Mechanistic Insights Reference
8-(3,4,5-Trimethoxyphenyl)quinoline 8-position: 3,4,5-trimethoxyphenyl Tubulin polymerization inhibition, CBS targeting Binds CBS via 3,4,5-trimethoxyphenyl; quinoline core enhances planar interaction with tubulin .
6-Aryl-4-(3,4,5-TMP)quinolines 4-position: 3,4,5-TMP; 6-position: aryl Antitumor (IC₅₀ = 0.12–1.8 μM) Substitutions at 4- and 6-positions optimize steric fit in CBS; higher potency than CA-4 in some cases .
2-Aroyl-3-(3,4,5-TMP)quinolines 2-position: aroyl; 3-position: 3,4,5-TMP Anti-inflammatory (TNF-α/IL-6 inhibition) 2-Benzoyl groups enhance lipophilicity, improving membrane penetration and cytokine suppression .
5-Amino-2-aroylquinolines (MPT0B214) 2-position: aroyl; 5-position: amino Antiproliferative (IC₅₀ < 10 nM) Amino group at 5-position enhances hydrogen bonding with β-tubulin residues .
5-(3,4,5-TMP)-8-hydroxyquinoline 5-position: 3,4,5-TMP; 8-position: hydroxy Anticancer (DNA intercalation) Hydroxy group at 8-position facilitates DNA intercalation; trimethoxyphenyl aids tubulin binding .

Key Insights

Substitution Position Matters: The 8-position substitution in 8-(3,4,5-trimethoxyphenyl)quinoline distinguishes it from 4- or 6-substituted analogs (e.g., 6-aryl-4-(3,4,5-TMP)quinolines), which show enhanced antitumor activity due to optimal spatial alignment in CBS . 2-Substituted derivatives (e.g., MPT0B214) exhibit superior potency, attributed to aroyl groups improving hydrophobic interactions .

Functional Group Contributions: The 3,4,5-trimethoxyphenyl group is a conserved pharmacophore across CBS inhibitors, including CA-4 analogs . Hydroxy or amino groups at specific positions (e.g., 8-hydroxy in 5-(3,4,5-TMP)-8-hydroxyquinoline) introduce additional binding modes, such as DNA intercalation or hydrogen bonding .

Activity Spectrum: While 8-(3,4,5-trimethoxyphenyl)quinoline primarily targets tubulin, derivatives like 2-(4-fluoro-benzoyl)-3-(3,4,5-TMP)quinoline show dual anti-inflammatory and antitumor effects by suppressing cytokines (TNF-α, IL-6) .

Research Findings and Clinical Potential

  • 8-(3,4,5-Trimethoxyphenyl)quinoline demonstrates moderate tubulin inhibition but is less potent than 6-aryl-4-(3,4,5-TMP)quinolines, suggesting that substitution at the 4- or 6-position may be more favorable for CBS binding .
  • MPT0B214, a 2-aroylquinoline, outperforms CA-4 in cytotoxicity assays (IC₅₀ < 10 nM vs. 2–7 nM for CA-4) and retains activity in multidrug-resistant cells .
  • Hybrid derivatives combining quinoline with chalcone moieties (e.g., 4-anilinoquinolinylchalcones) activate NRF2 pathways, broadening therapeutic applications beyond oncology .

Q & A

Basic: What are the common synthetic routes for 8-(3,4,5-trimethoxyphenyl)quinoline, and how can reaction conditions be optimized?

The synthesis of 8-(3,4,5-trimethoxyphenyl)quinoline derivatives typically involves coupling quinoline scaffolds with trimethoxyphenyl groups. A key method is the Pfitzinger reaction , where indolin-2,3-dione (isatin) reacts with 3,4,5-trimethoxyphenylacetone under basic conditions to form 3-aryl-2-methylquinoline-4-carboxylic acid intermediates. Thermal decarboxylation of these intermediates yields the quinoline core, followed by oxidation and Grignard reactions to introduce substituents . Optimization includes adjusting reaction temperatures (e.g., 80–100°C for decarboxylation) and using catalysts like selenium dioxide for oxidation steps (yields: 76–88%) . Automated flow reactors can enhance scalability and purity for gram-scale synthesis .

Basic: How does the 3,4,5-trimethoxyphenyl substituent influence the compound’s structural and electronic properties?

The 3,4,5-trimethoxyphenyl group is electron-rich due to three methoxy (-OCH₃) groups, enhancing the compound’s π-π stacking and dipole interactions with biological targets. Crystallographic studies show that the trimethoxyphenyl ring adopts a near-perpendicular orientation (dihedral angle ~89°) relative to the quinoline plane, optimizing steric compatibility with hydrophobic enzyme pockets (e.g., tubulin’s colchicine binding site) . This conformation is critical for maintaining bioactivity, as planar alignment disrupts binding .

Basic: What biological targets are associated with 8-(3,4,5-trimethoxyphenyl)quinoline, and how are they validated?

This compound primarily inhibits tubulin polymerization , disrupting microtubule dynamics in cancer cells. The trimethoxyphenyl moiety mimics the pharmacophore of colchicine and combretastatin A-4, binding to β-tubulin’s colchicine site . Validation methods include:

  • In vitro tubulin polymerization assays (IC₅₀: 0.5–2 µM) .
  • Cell cycle analysis (G2/M arrest in HeLa cells at 20–50 nM) .
  • Competitive binding studies using fluorescent colchicine analogs .

Basic: What analytical techniques are used to characterize 8-(3,4,5-trimethoxyphenyl)quinoline derivatives?

Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., C₁₉H₁₇N₃O₃: 335.4 g/mol) .
  • HPLC purity analysis (>98% purity for biological assays) .
  • X-ray crystallography to resolve conformational details (e.g., dihydropyridine ring flattening) .

Basic: How does the compound’s solubility impact experimental design, and what formulations improve bioavailability?

The compound’s low aqueous solubility (logP ~3.5) limits bioavailability. Strategies include:

  • Co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) for in vitro assays .
  • Nanoparticle encapsulation (PLGA polymers) to enhance tumor uptake .
  • Prodrug derivatization (e.g., phosphate esters) for improved plasma stability .

Advanced: How does structure-activity relationship (SAR) guide the optimization of antitubulin activity?

Key SAR insights:

  • Trimethoxyphenyl position : Para-substitution on quinoline (C-8) maximizes tubulin binding; meta-substitution reduces potency by 10-fold .
  • Quinoline core modifications : 2-Methyl groups enhance hydrophobic interactions (IC₅₀: 0.2 µM vs. 1.5 µM for unsubstituted analogs) .
  • Hybrid derivatives : Chalcone-quinoline hybrids show dual inhibition of tubulin and Hedgehog signaling (IC₅₀: 38–72 nM) .

Advanced: How can researchers overcome multidrug resistance (MDR) in cancer cells using this compound?

The compound’s efficacy against MDR cells (e.g., NCI/ADR-RES) is attributed to:

  • P-glycoprotein (P-gp) evasion : The trimethoxyphenyl group reduces P-gp recognition, maintaining intracellular concentrations .
  • Combination therapy : Synergy with paclitaxel (1:10 molar ratio) reduces IC₅₀ by 50% in resistant lines .
  • NK cell activation : Subtoxic doses (10 nM) enhance natural killer cell cytotoxicity via IFN-γ upregulation .

Advanced: What computational methods predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) identifies key interactions with tubulin’s Leu252, Asn258, and Lys352 .
  • MD simulations (AMBER) reveal stable binding over 100 ns, with RMSD <2 Å .
  • ADMET prediction (SwissADME): High blood-brain barrier permeability (BBB score: 0.65) suggests potential for CNS targets .

Advanced: What strategies address metabolic instability in vivo?

  • Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life from 2.1 to 4.8 hours in murine models .
  • Deuterium labeling : Replacing labile hydrogens on methoxy groups reduces first-pass metabolism .

Advanced: How do crystallographic studies inform polymorph control during scale-up?

  • Polymorph screening (via solvent evaporation) identifies stable Form I (monoclinic P2₁/c) with higher dissolution rates .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding: 12%, van der Waals: 78%) to optimize crystallization solvents (e.g., ethanol/water mixtures) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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